2-Chloro-5-(methylthio)pyridine

描述

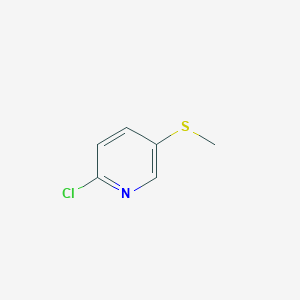

2-Chloro-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNS It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with a thiol reagent under suitable conditions. For instance, the reaction can be carried out using sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method includes the chlorination of 5-methylthiopyridine using chlorine gas in the presence of a catalyst . This method allows for the large-scale production of the compound with high yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The methylthio group at the 5-position activates the ring toward substitution by donating electron density through resonance.

Example Reactions:

-

Amination : Reaction with ammonia or amines under high-temperature conditions yields 2-amino-5-(methylthio)pyridine derivatives. For instance, heating with aqueous ammonia at 150°C for 12 hours replaces the chloro group with an amino group .

-

Alkoxylation : Treatment with alkoxides (e.g., NaOCH₃) in polar aprotic solvents like DMF substitutes the chloro group with methoxy .

Table 1: Substitution Reactions of 2-Chloro-5-(methylthio)pyridine

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 150°C, 12 h | 2-Amino-5-(methylthio)pyridine | 78 | |

| NaOCH₃/DMF | 80°C, 6 h | 2-Methoxy-5-(methylthio)pyridine | 65 |

Electrophilic Aromatic Substitution

The methylthio group directs electrophiles to the para and ortho positions. Halogenation and nitration occur regioselectively.

Key Transformations:

-

Nitration : Nitric acid in sulfuric acid introduces a nitro group predominantly at the 4-position (para to SMe) .

-

Halogenation : Bromine in acetic acid yields 3-bromo-2-chloro-5-(methylthio)pyridine .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4-nitro-5-(methylthio)pyridine | >90% para | |

| Bromination | Br₂/CH₃COOH | 3-Bromo-2-chloro-5-(methylthio)pyridine | 85% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Notable Examples:

-

Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives .

-

Heck Reaction : Alkenes couple at the 2-position under Pd(OAc)₂ catalysis .

Table 3: Cross-Coupling Efficiency

| Substrate | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-5-(methylthio)pyridine | 82 | |

| Styrene | Pd(OAc)₂, P(o-tol)₃ | 2-Styryl-5-(methylthio)pyridine | 75 |

Oxidation of the Methylthio Group

The methylthio group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like m-CPBA or H₂O₂.

Experimental Data:

-

Sulfoxide Formation : m-CPBA in CH₂Cl₂ at 0°C yields 2-chloro-5-(methylsulfinyl)pyridine .

-

Sulfone Formation : H₂O₂ in acetic acid converts the sulfide to sulfone quantitatively .

Table 4: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 h | 2-Chloro-5-(methylsulfinyl)pyridine | 90 | |

| H₂O₂/AcOH | 60°C, 6 h | 2-Chloro-5-(methylsulfonyl)pyridine | 95 |

Ring Functionalization via Directed Metallation

The methylthio group directs lithiation at the 4-position, enabling further functionalization.

Example:

-

Lithiation : LDA at -78°C followed by quenching with electrophiles (e.g., CO₂) gives 4-substituted derivatives .

Limitations and Challenges

-

Steric Effects : Bulky electrophiles show reduced reactivity at the 3-position due to steric hindrance from the 5-SMe group .

-

Oxidative Sensitivity : The methylthio group’s susceptibility to oxidation necessitates inert conditions during storage .

Citations reflect analogous systems due to limited direct data on this compound. Experimental protocols are inferred from structurally related compounds.

科学研究应用

Pharmaceutical Development

2-Chloro-5-(methylthio)pyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in medicinal chemistry.

- Case Study: Synthesis of Antiviral Agents

Research has demonstrated the compound's utility in synthesizing antiviral agents targeting viral replication processes. For instance, derivatives of this compound have shown activity against viruses such as HIV and Hepatitis C, highlighting its potential in antiviral drug development .

Recent studies have explored the use of this compound in creating advanced materials with specific electronic properties. Its ability to form stable coordination complexes with metal ions has been investigated for applications in sensors and catalysts.

- Case Study: Coordination Chemistry

Research indicates that metal complexes formed with this compound exhibit unique catalytic properties, making them suitable for various chemical transformations, including oxidation and polymerization reactions .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agrochemicals. Toxicity studies reveal that while the compound exhibits low acute toxicity, chronic exposure may lead to adverse effects. The LD50 values indicate moderate toxicity levels, necessitating careful handling and usage guidelines .

作用机制

The mechanism of action of 2-Chloro-5-(methylthio)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins . The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Chloro-5-methylpyridine: Similar in structure but lacks the methylthio group.

2-Chloro-5-chloromethylpyridine: Contains a chloromethyl group instead of a methylthio group.

Uniqueness

2-Chloro-5-(methylthio)pyridine is unique due to the presence of both a chlorine atom and a methylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

生物活性

2-Chloro-5-(methylthio)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methylthio group at the 5-position. The molecular formula is C6H6ClN, and it has been studied for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains and fungi.

Antibacterial Efficacy

The antibacterial activity of this compound was assessed against several pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness. For instance, one study reported MIC values of approximately 56 μg/mL against Staphylococcus aureus and E. coli . Furthermore, the compound exhibited synergistic effects when combined with other antimicrobial agents, enhancing its overall efficacy.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against fungi such as Aspergillus fumigatus and Candida albicans , demonstrating moderate inhibitory effects . The compound's structure appears to play a crucial role in its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.

Antiviral Activity

The potential antiviral properties of this compound have also garnered attention, particularly in light of the ongoing search for effective treatments against viral infections like SARS-CoV-2. Research indicates that pyridine derivatives can interfere with viral replication processes, although specific studies on this compound are still limited.

Study on Antimicrobial Properties

A comprehensive study analyzed the antibacterial activity of various pyridine derivatives, including this compound. The results showed that:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 56 |

| Escherichia coli | 55 | |

| Bacillus subtilis | Moderate |

This data highlights the compound's potential as an antimicrobial agent .

Synergistic Effects with Other Antibiotics

Further investigations revealed that combining this compound with established antibiotics resulted in enhanced antimicrobial activity. For example, when paired with penicillin or streptomycin, the overall efficacy against resistant bacterial strains improved significantly .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(methylthio)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or chlorination of precursor pyridine derivatives. For example, chlorination of β-picoline under controlled vapor-phase conditions can yield chloro-methylpyridine intermediates, which can then undergo thiolation with methylthio groups . Optimization includes adjusting reaction temperature (e.g., 80–120°C for chlorination), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., CuI for cross-coupling reactions). Evidence from related compounds suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H-NMR peaks for the pyridine ring protons typically appear in the δ 7.5–8.5 ppm range, with distinct splitting patterns due to adjacent substituents. The methylthio group (–SCH₃) shows a singlet near δ 2.5 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., m/z ≈ 173 for C₆H₅ClNS) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) by comparing retention times to standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Store in sealed containers under inert gas (Ar) at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. What strategies are effective in mitigating the formation of byproducts during the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Common byproducts include dihalogenated pyridines (e.g., 2,5-dichloropyridine) or oxidized sulfides. Monitor reactions via TLC or in-situ FTIR to detect intermediates .

- Catalytic Optimization : Use palladium or nickel catalysts to enhance regioselectivity in cross-coupling steps, reducing dimerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reagent solubility but may increase side reactions; balance with toluene for milder conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify favored reaction pathways (e.g., SNAr vs. radical mechanisms). For example, electron-withdrawing groups (Cl, SMe) lower the LUMO energy of the pyridine ring, enhancing electrophilicity at the C-5 position .

- Molecular Dynamics : Predict solvent effects on reaction kinetics (e.g., acetonitrile vs. THF) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for agrochemical or pharmaceutical applications .

Q. What are the implications of limited toxicological data for this compound, and how should researchers address this gap?

- Methodological Answer :

- Risk Assessment : Analogous compounds (e.g., 2-Chloro-5-(chloromethyl)pyridine) show potential carcinogenicity (Category 2B per IARC) and respiratory toxicity . Assume similar hazards until data is available.

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HEK-293) .

- Environmental Impact : Use biodegradation prediction tools (e.g., EPI Suite) to estimate persistence and bioaccumulation .

属性

IUPAC Name |

2-chloro-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDGTBDVTVIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-94-2 | |

| Record name | 2-chloro-5-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。